molecular formula C18H19N5O2 B2613822 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879435-08-2

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2613822
CAS No.: 879435-08-2
M. Wt: 337.383
InChI Key: JSJUVSYKMBWYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Antidepressant and Anxiolytic Potential : A study synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound showed potential as an antidepressant and anxiolytic, surpassing the reference drug diazepam in efficacy in mice models. This highlights the compound's potential for developing new treatments for depression and anxiety disorders (Zagórska et al., 2016).

Antiviral Activity

  • Nucleoside and Nucleotide Analogs : Research on imidazo[1,2-a]-s-triazine derivatives, which share a core structural motif with the mentioned compound, has shown moderate antiviral activity against rhinovirus at non-toxic levels. This suggests potential utility in designing antiviral drugs (Kim et al., 1978).

Serotonin Transporter Activity

  • Study on Acid-Base Properties : The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter were assessed, providing insights into their acid-base properties. This research could inform the development of compounds with improved pharmacokinetic profiles for psychiatric conditions (Zagórska et al., 2011).

Antagonistic Activity on Adenosine Receptors

  • Selective A3 Adenosine Receptor Antagonists : Another study synthesized and evaluated the biological activity of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists. These compounds, by modulating adenosine receptors, could serve as a basis for developing therapeutics for conditions like inflammatory diseases, cancer, and cardiac ischemia (Baraldi et al., 2008).

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-12-8-6-7-9-13(12)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJUVSYKMBWYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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